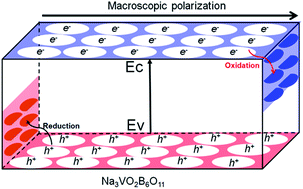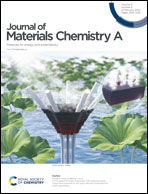Efficient photocatalytic dechlorination of chlorophenols over a nonlinear optical material Na3VO2B6O11 under UV-visible light irradiation†
Journal of Materials Chemistry A Pub Date: 2015-04-17 DOI: 10.1039/C5TA01814E
Abstract
One type of nonlinear optical crystal Na3VO2B6O11 (NVB) with noncentrosymmetry was synthesized and shows extraordinary UV-visible light driven photocatalytic activity in the dechlorination of 2,4-DCP under UV-vis (λ > 320 nm) light irradiation. The obtained dechlorination efficiency is 90 times higher than that of the commercial P25 TiO2 catalyst under the same conditions. The noncentrosymmetric structure of NVB gives rise to an intrinsic large polarization effect as evidenced by Kelvin probe force microscopy, and the polarization promotes separation of photogenerated electron–hole pairs, leading to efficient cleavage of chlorophenols into phenol series fragments and dissociative Cl− anions. A possible reaction pathway for 2,4-DCP dechlorination by NVB upon UV-vis light irradiation is proposed. Hydrodechlorination was found to be the major reaction pathway for 2,4-DCP dechlorination which could react with hydroxyl radicals to produce 1,4-benzoquinone and ocatechol. This work further advances the understanding of nonlinear optical materials, which opens up a new route to the design and synthesis of highly efficient photocatalysts by using nonlinear optical materials.

Recommended Literature
- [1] Site specific NMR characterization of abeta-40 oligomers cross seeded by abeta-42 oligomers†
- [2] A facile strategy to control polymer topology by variation of controlled radical polymerization mechanisms†
- [3] Amorphous RuO2 coated on carbon spheres as excellent electrode materials for supercapacitors
- [4] Three new phosphates with isolated P2O7 units: noncentrosymmetric Cs2Ba3(P2O7)2 and centrosymmetric Cs2BaP2O7 and LiCsBaP2O7†
- [5] Bio-based adenine-containing copolyimides with high switching temperatures and high-strain storage†
- [6] Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters using a panel of human cell based reporter gene assays†
- [7] Nanolayered cobalt–molybdenum sulphides (Co–Mo–S) catalyse borrowing hydrogen C–S bond formation reactions of thiols or H2S with alcohols†
- [8] Transcriptomic and metabolomic analyses provide insights into the attenuation of neuroinflammation by nervonic acid in MPTP-stimulated PD model mice†
- [9] Stereoselective synthesis and rearrangement-fragmentation of arylidene N-alkoxydiketopiperazines†
- [10] Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account†










